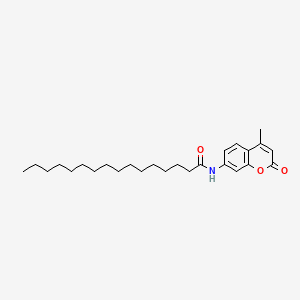

N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide

Description

Systematic Nomenclature and Molecular Formula Analysis

N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide is systematically named according to IUPAC guidelines as N-(4-methyl-2-oxochromen-7-yl)hexadecanamide. This nomenclature reflects its core structure: a 4-methyl-substituted chromen-2-one (coumarin derivative) linked via an amide bond to a hexadecanoyl (palmitoyl) chain. The molecular formula, C₂₆H₃₉NO₃, corresponds to a molecular weight of 413.59 g/mol.

Key Structural Features:

- Chromenone core : A bicyclic system comprising a benzene ring fused to a pyrone (α,β-unsaturated lactone).

- Substituents : A methyl group at position 4 and a palmitamide group at position 7.

- Amide linkage : Connects the chromenone scaffold to the aliphatic chain, influencing solubility and conformational flexibility.

Table 1: Molecular Formula Breakdown

| Element | Count | Role in Structure |

|---|---|---|

| Carbon | 26 | Chromenone (10), palmitoyl (16) |

| Hydrogen | 39 | Saturation of aliphatic chain and aromatic system |

| Nitrogen | 1 | Amide functional group |

| Oxygen | 3 | Lactone (2), amide (1) |

Synonyms include CAS 1353576-61-0 and identifiers such as SCHEMBL14974877.

Properties

IUPAC Name |

N-(4-methyl-2-oxochromen-7-yl)hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(28)27-22-17-18-23-21(2)19-26(29)30-24(23)20-22/h17-20H,3-16H2,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQZQRAXGGXRRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856776 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353576-61-0 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide typically involves the reaction of 7-amino-4-methylcoumarin with palmitoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide can undergo various chemical reactions, including:

Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the chromenone ring can be reduced to form hydroxy derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: N-substituted amides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anti-inflammatory properties.

Medicine: Potential therapeutic agent for conditions such as infections and inflammation.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide involves its interaction with various molecular targets. The chromenone scaffold can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects. The palmitamide group enhances the compound’s ability to interact with lipid membranes, potentially disrupting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional nuances of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide can be better understood by comparing it to related coumarin-amide derivatives (Table 1). Key differences lie in substitution patterns, functional groups, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison of Selected Coumarin Derivatives

Key Observations

Substitution Position and Chain Length: The target compound’s 7-position palmitamide contrasts with the 6-position palmitamide in Hexadecanamide,N-(7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl) (CAS: 99422-73-8). This positional difference may influence intermolecular interactions, such as hydrogen bonding or steric hindrance, in biological systems .

Functional Group Diversity: The hydroxamic acid group in Coumarin Suberoylanilide Hydroxamic Acid (CAS: 1260635-77-5) confers metal-chelating ability, a feature absent in the amide-linked target compound. This distinction suggests divergent applications, such as histone deacetylase (HDAC) inhibition versus lipid-mediated signaling modulation . The 7-hydroxy group in Hexadecanamide,N-(7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl) may increase hydrogen-bonding capacity compared to the non-hydroxylated target compound .

Characterization methods such as IR spectroscopy and NMR (¹H and ¹³C) are standard for confirming coumarin-amide structures, as validated for analogs in .

Purity and Commercial Availability :

- The target compound is available at ≥95% purity , comparable to other Combi-Blocks catalog entries (e.g., 95–98% for related amines) .

Biological Activity

N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide, a synthetic derivative of coumarin, has garnered attention for its diverse biological activities. This compound, characterized by its lipophilic palmitamide group attached to a chromenone scaffold, exhibits significant potential in various therapeutic applications, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 425.6 g/mol. The structural features that contribute to its biological activity include:

- Coumarin Backbone : Known for its wide range of biological activities.

- Palmitamide Group : Enhances lipophilicity, facilitating better interaction with cellular membranes and potentially increasing bioavailability.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial effects. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The compound's mechanism likely involves disruption of microbial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This activity suggests potential therapeutic applications in treating inflammatory diseases.

Antitumor Potential

Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to induce apoptosis in cancer cell lines, including ovarian adenocarcinoma cells (SKOV3). The compound's ability to modulate ceramidase activity may play a crucial role in its antitumor effects, as ceramidase inhibitors are known to enhance ceramide levels, promoting cancer cell death.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various cellular targets, leading to alterations in signaling pathways involved in inflammation and cell survival.

Pharmacokinetics

Pharmacokinetic studies suggest that the lipophilicity imparted by the palmitamide group enhances the compound's absorption and distribution within biological systems. This property may improve its therapeutic efficacy compared to other coumarin derivatives.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| This compound | Coumarin derivative | Antimicrobial, anti-inflammatory, antitumor | Enhanced lipophilicity |

| N-(4-Methylcoumarin)palmitamide | Coumarin derivative | Moderate antimicrobial | Lacks palmitamide group |

| Other coumarin derivatives | Varies | Anticoagulant, anti-inflammatory | Less effective against cancer |

Case Studies and Research Findings

- Antimicrobial Study : In vitro tests demonstrated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations ranging from 10 to 50 µg/mL, showcasing a dose-dependent response.

- Anti-inflammatory Research : A study involving murine models indicated that treatment with the compound significantly reduced inflammation markers following lipopolysaccharide (LPS) administration, highlighting its potential in managing inflammatory diseases.

- Antitumor Activity Assessment : In a study involving SKOV3 ovarian cancer cells, treatment with varying concentrations of this compound resulted in a significant decrease in cell viability (IC50 = 30 µM), suggesting strong antitumor potential.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide with high purity?

- Methodological Guidance : Synthesis involves multi-step reactions, starting with functionalization of the coumarin core. Key steps include coupling 7-amino-4-methylcoumarin with palmitic acid derivatives via amide bond formation. Optimize yield and purity by controlling reaction temperature (e.g., 60–80°C), using anhydrous solvents (e.g., DMF or THF), and employing catalysts like EDC/HOBt. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) or NMR spectroscopy .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Guidance :

- Spectroscopy : Confirm structure via H/C NMR (e.g., δ 6.8–7.5 ppm for coumarin protons, δ 2.1–2.3 ppm for methyl groups) and FT-IR (amide C=O stretch ~1650 cm, coumarin lactone ~1720 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (413.6 g/mol) .

- Crystallography : Grow single crystals via slow evaporation (e.g., ethanol/water). Use SHELX programs (SHELXT for solution, SHELXL for refinement) for X-ray diffraction analysis. Refinement parameters (R-factor < 0.05) ensure accurate bond lengths/angles .

Q. What in vitro assays are appropriate for initial screening of its biological activity?

- Methodological Guidance : Prioritize assays based on coumarin derivatives’ known activities:

- Anti-inflammatory : COX-2 inhibition assay (ELISA) or carrageenan-induced paw edema in cell lines .

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations .

- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

- Methodological Guidance :

- Core Modifications : Synthesize analogs with substituents at the 4-methyl (e.g., halogens, methoxy) or palmitamide chain (shorter/longer acyl groups).

- Activity Mapping : Test analogs in parallel assays (e.g., COX-2 inhibition, cytotoxicity). Use regression analysis to correlate substituent properties (e.g., logP, steric bulk) with activity. For example, electron-withdrawing groups on the coumarin core may enhance anti-inflammatory effects .

Q. What strategies resolve discrepancies between in vitro and in vivo activity data?

- Methodological Guidance :

- Pharmacokinetic Profiling : Assess solubility (shake-flask method), metabolic stability (liver microsome assay), and plasma protein binding (equilibrium dialysis). Poor bioavailability may explain reduced in vivo efficacy .

- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and tissue penetration .

Q. How can X-ray crystallography elucidate binding interactions with biological targets?

- Methodological Guidance : Co-crystallize the compound with target proteins (e.g., COX-2, kinases). Use synchrotron radiation for high-resolution data collection. Analyze binding pockets with WinGX/ORTEP to identify hydrogen bonds (e.g., coumarin lactone with catalytic residues) or hydrophobic interactions (palmitamide chain with lipid-binding domains) .

Q. What computational methods predict interactions with biological targets?

- Methodological Guidance : Perform molecular docking (AutoDock Vina, Glide) using protein structures (PDB). Validate with MD simulations (GROMACS) to assess binding stability. QSAR models can prioritize analogs for synthesis .

Q. How to handle reactive intermediates during synthesis (e.g., diazonium salts)?

- Methodological Guidance : Diazonium intermediates (from 7-amino coumarin) require low-temperature conditions (0–5°C) and immediate use to prevent decomposition. Quench excess nitrous acid with sulfamic acid. Monitor reaction progress via TLC to minimize side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.